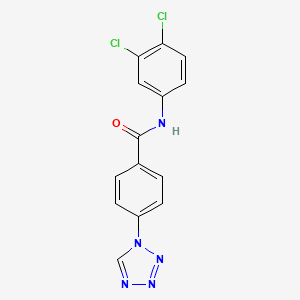

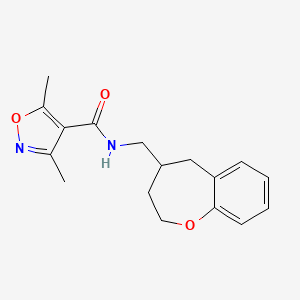

![molecular formula C22H24N4O2 B5667251 3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)

3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules incorporating imidazole and pyridine structures can involve palladium-catalyzed cascade reactions or other efficient methodologies. For instance, Zhang et al. (2016) developed a novel synthesis of imidazo[1,2-a]pyridines through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide, demonstrating a versatile approach for constructing such frameworks [Zhang, X. Zhang, & Fan, 2016]. Additionally, Cao et al. (2014) reported a metal-free, three-component reaction facilitating the synthesis of imidazo[1,2-a]pyridines, showcasing an alternative method for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols [Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014].

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings can be determined using techniques like density functional theory (DFT) and X-ray crystallography. Lorenc et al. (2008) provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using DFT, highlighting the impact of substitution on the molecular framework [Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008].

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies, which reveal their fragmentation behavior. Guo et al. (2021) analyzed the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, identifying characteristic fragmentation pathways [Guo, Li, Chen, Wang, Cao, & Zhao, 2021].

Physical Properties Analysis

The physical properties of these molecules, such as their crystalline structure and vibrational spectra, can be explored to understand their stability and reactivity. Dhanalakshmi et al. (2018) provided crystal structure and Hirshfeld surface analysis for imidazo[1,2-a]pyridine derivatives, shedding light on their molecular interactions and structural characteristics [Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018].

Chemical Properties Analysis

The chemical properties, such as reactivity and emissive behavior, of imidazo[1,2-a]pyridines can be significantly affected by their structure. Marchesi, Brenna, & Ardizzoia (2019) synthesized a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, demonstrating their emissive properties and the influence of substituents on their photophysical behavior, highlighting a new class of large Stokes shift organic dyes [Marchesi, Brenna, & Ardizzoia, 2019].

Propiedades

IUPAC Name |

2-phenoxy-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21(17-28-20-6-2-1-3-7-20)25-12-8-19(9-13-25)22-24-11-14-26(22)16-18-5-4-10-23-15-18/h1-7,10-11,14-15,19H,8-9,12-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTKXLNCIABQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)

![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)

![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)

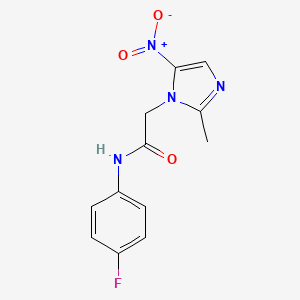

![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)

![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)